1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C14H23NO5 It is a piperidine derivative, characterized by the presence of tert-butyl, methyl, and ethyl groups attached to the piperidine ring, along with two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the protection of functional groups and subsequent reactions to introduce the desired substituents. One common method involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups, selective reactions, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives .
Scientific Research Applications
1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- N-Boc-4-oxopiperidine-3-methyl ester
Uniqueness: 1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-14(11(17)19-5)9-15(8-7-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQALJIGCZHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591549 | |
Record name | 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-00-8 | |
Record name | 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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